Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is also referred to as tert-butyl N-(3-formyl-2-methylphenyl)carbamate
Preparation Methods
The synthesis of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-formyl-2-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester:
Properties
IUPAC Name |
tert-butyl N-(3-formyl-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMOMOKJEOOGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.